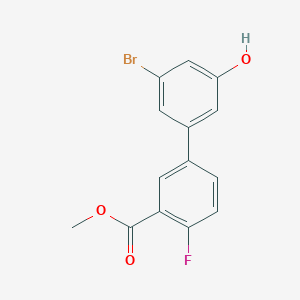
3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% (3-B5MPP) is a phenolic compound with a wide range of applications in the scientific research field. It is a brominated phenol which has been used as a reagent in numerous synthetic organic and inorganic reactions, and has recently been studied for its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom of the molecule is responsible for its catalytic activity. It is believed that the bromine atom acts as a Lewis acid, which facilitates the formation of a transition state between the reactants and the product. Additionally, the methylsulfonyl group is believed to be involved in the catalytic cycle, as it is believed to act as a stabilizing group and to increase the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% have not been extensively studied. However, it is believed that the bromine atom of the molecule is responsible for its catalytic activity, and it is believed that this activity may have some biological effects. Additionally, the methylsulfonyl group is believed to be involved in the catalytic cycle, and it is possible that this group may also have some biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its relatively low toxicity. It is generally considered to be non-toxic and is not believed to have any adverse effects on humans or animals. Additionally, it is easy to synthesize and is relatively inexpensive. The main limitation of using 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its relatively low reactivity. It is not as reactive as some other brominated phenols, and it may require higher temperatures or longer reaction times to achieve the desired results.
Orientations Futures
There are a number of potential future directions for the use of 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95%. It could be used in the development of new drugs, as it has been studied for its potential use in the synthesis of bioactive compounds. Additionally, it could be used in the synthesis of polymers, dyes, and catalysts. It could also be used in the synthesis of chiral epoxides and other organic and inorganic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% and its potential applications in the development of new drugs.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% is relatively straightforward and has been well-documented in the literature. The most common method involves the reaction of 3-bromo-5-phenylphenol with 3-methylsulfonylchloride in anhydrous conditions. The reaction is carried out at room temperature, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
3-Bromo-5-(3-methylsulfonylphenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic and inorganic compounds, including polymers, dyes, and catalysts. It has also been used as a catalyst in a variety of reactions, such as the synthesis of 2-aryl-1,3-dioxane derivatives and the synthesis of chiral epoxides. Additionally, it has been used in the synthesis of bioactive compounds, such as small molecules and peptides, and it has been studied for its potential use in the development of new drugs.
Propriétés
IUPAC Name |
3-bromo-5-(3-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-18(16,17)13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVFRRRHWFKOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686464 |
Source


|
| Record name | 5-Bromo-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-93-5 |
Source


|
| Record name | 5-Bromo-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

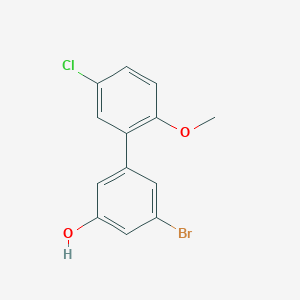


![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

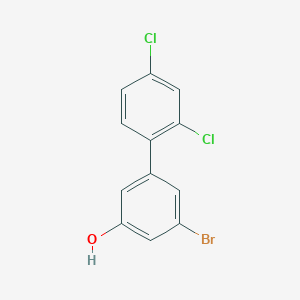
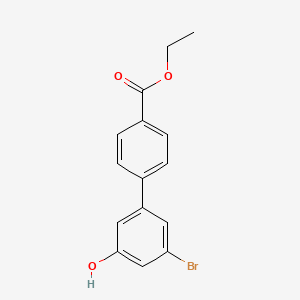
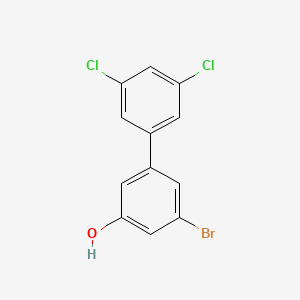



![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
